molecular formula C14H16N2O5 B6180876 2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid CAS No. 2694745-37-2

2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B6180876
CAS RN: 2694745-37-2
M. Wt: 292.3
InChI Key:
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Description

The compound is a complex organic molecule with several functional groups. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines . The furo[2,3-b]pyridine moiety is a fused ring system that is present in several biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid' involves the protection of the amine group, followed by the formation of the furo[2,3-b]pyridine ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-aminomethylfuro[2,3-b]pyridine-5-carboxylic acid", "tert-butyl chloroformate", "triethylamine", "tert-butylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butyl chloroformate and triethylamine in diethyl ether", "Step 2: Reaction of the protected amine with acetic anhydride to form the N-tert-butoxycarbonyl-2-aminomethylfuro[2,3-b]pyridine-5-carboxamide intermediate", "Step 3: Formation of the furo[2,3-b]pyridine ring system by treating the intermediate with sodium hydroxide in water", "Step 4: Deprotection of the amine group with hydrochloric acid to yield the final product, 2-({[(tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid" ] }

CAS RN

2694745-37-2

Molecular Formula

C14H16N2O5

Molecular Weight

292.3

Purity

95

Origin of Product

United States

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